Methyl 4-(2-fluorosulfonyloxyphenyl)-1,3-oxazole-2-carboxylate
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Description
The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The presence of the fluorosulfonyloxy group and a methyl carboxylate group suggests that this compound could have interesting reactivity .
Synthesis Analysis
While the exact synthesis of this compound is not available, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . The synthesis could potentially involve the reaction of a suitable 2-fluorophenol derivative with a source of sulfonyl radicals .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques provide information about the arrangement of atoms in a molecule and the nature of their bonds .Chemical Reactions Analysis
The chemical reactions of this compound could potentially involve the fluorosulfonyloxy group and the oxazole ring . The reactivity of these groups would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorosulfonyloxy group could potentially affect its polarity and solubility.Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-(2-fluorosulfonyloxyphenyl)-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO6S/c1-17-11(14)10-13-8(6-18-10)7-4-2-3-5-9(7)19-20(12,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVVPHDJZRGRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CO1)C2=CC=CC=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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